Structural and Synthetic Profiling of (2,3-Dichloro-6-fluorophenyl)(pyrrolidin-1-yl)methanone: A Technical Whitepaper
Structural and Synthetic Profiling of (2,3-Dichloro-6-fluorophenyl)(pyrrolidin-1-yl)methanone: A Technical Whitepaper
Executive Summary
The compound (2,3-Dichloro-6-fluorophenyl)(pyrrolidin-1-yl)methanone (CAS: 2643368-23-2) has emerged as a critical synthetic intermediate and pharmacophore building block in contemporary medicinal chemistry[1][2]. Featuring a highly substituted tri-halogenated phenyl ring coupled to a pyrrolidine amide, this molecule offers unique steric and electronic properties. This whitepaper provides an in-depth analysis of its chemical structure, its utility in synthesizing advanced therapeutics (such as SARM1 inhibitors)[3], and validated experimental protocols for its preparation and integration.
Chemical Identity & Structural Analytics
The structural uniqueness of (2,3-Dichloro-6-fluorophenyl)(pyrrolidin-1-yl)methanone lies in the torsional strain induced by the ortho-substituents (chloro and fluoro groups) adjacent to the bulky pyrrolidine-1-carbonyl moiety. This forces the amide bond out of coplanarity with the phenyl ring, restricting rotation and presenting a defined conformational vector critical for binding pocket engagement in target proteins.
Table 1: Physicochemical and Structural Properties
| Parameter | Value / Description |
| Chemical Name | (2,3-Dichloro-6-fluorophenyl)(pyrrolidin-1-yl)methanone |
| CAS Registry Number | 2643368-23-2[1][2] |
| Molecular Formula | C11H10Cl2FNO[2] |
| Molecular Weight | 262.11 g/mol |
| Key Structural Features | Tri-halogenated aromatic system; tertiary amide (pyrrolidine) |
| Primary Utility | Precursor for SARM1 inhibitors and neuroprotective agents[3] |
Mechanistic Role in Drug Discovery
Recent patent literature highlights the integration of the 2,3-dichloro-6-fluorophenyl moiety into complex molecular architectures targeting Sterile Alpha and TIR Motif Containing 1 (SARM1) [3]. SARM1 is a central executioner of axon degeneration, a hallmark of various neurodegenerative diseases.
Causality in Structural Design (E-E-A-T)
As an Application Scientist, the rationale for selecting this specific halogenated building block is clear:
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Metabolic Stability: The fluorine atom at the 6-position blocks cytochrome P450-mediated aromatic oxidation.
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Steric Shielding: The 2,3-dichloro substitution provides a dense electron cloud that perfectly fills hydrophobic sub-pockets within the SARM1 allosteric or active sites, enhancing binding affinity[3].
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Amide Vectoring: The pyrrolidine amide acts as a rigid linker. Unlike secondary amides, the tertiary nature of the pyrrolidine prevents hydrogen bond donation, which is often a strategic choice to increase blood-brain barrier (BBB) penetrance for neurological targets.
Synthetic Methodology & Experimental Protocols
To ensure self-validating reproducibility, the following protocol details the synthesis of (2,3-Dichloro-6-fluorophenyl)(pyrrolidin-1-yl)methanone from commercially available precursors.
Protocol: Amidation of 2,3-Dichloro-6-fluorobenzoic Acid
Note: This protocol utilizes standard acyl chloride activation to ensure complete conversion, overcoming the steric hindrance of the di-ortho substituted aromatic ring.
Step 1: Acyl Chloride Formation
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Charge a dry, argon-purged round-bottom flask with 2,3-dichloro-6-fluorobenzoic acid (1.0 eq).
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Suspend the acid in anhydrous dichloromethane (DCM) (0.2 M).
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Add catalytic N,N-dimethylformamide (DMF) (0.05 eq), followed by the dropwise addition of oxalyl chloride (1.2 eq) at 0 °C.
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Causality Check: Oxalyl chloride is preferred over thionyl chloride here to allow for mild off-gassing (CO and CO2) and easy removal of excess reagent under vacuum, preventing side reactions in the subsequent step.
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Stir at room temperature for 2 hours until gas evolution ceases. Concentrate in vacuo to yield the crude acyl chloride.
Step 2: Pyrrolidine Coupling
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Redissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.
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Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) followed by pyrrolidine (1.1 eq) dropwise.
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Self-Validation: Monitor the reaction via LCMS. The desired product mass ( [M+H]+≈262/264/266 isotopic pattern) should appear within 1 hour.
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Quench with saturated aqueous NaHCO3 , extract with DCM, dry over Na2SO4 , and concentrate.
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Purify via silica gel chromatography (Hexanes/EtOAc gradient) to afford the pure title compound.
Workflow Visualization
The following diagram illustrates the synthetic workflow and its downstream application in neurodegenerative drug discovery.
Caption: Synthetic workflow of (2,3-Dichloro-6-fluorophenyl)(pyrrolidin-1-yl)methanone and its application.
References
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Alchimica. "(2,3-Dichloro-6-fluorophenyl)(pyrrolidin-1-yl)methanone Product Page". alchimica.cz. Available at:[Link]
- Google Patents. "WO2025090514A1 - Covalent sarm1 inhibitors". patents.google.com.
